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molecular formula C2H6OSn B1585837 Dimethyltin oxide CAS No. 2273-45-2

Dimethyltin oxide

Cat. No. B1585837
M. Wt: 164.78 g/mol
InChI Key: WNVQCJNZEDLILP-UHFFFAOYSA-N
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Patent
US05153326

Procedure details

Analogously to Example 3, a solution of carbodihydrazide in phenol is prepared from 3,200 g (64 mol) of hydrazine hydrate and 6,848 g (32 mol) of diphenyl carbonate and the water of hydration and also 1,500 ml of phenol are then distilled off. After addition of 3 g of dimethyltin oxide and 1,848 g (33.6 mol) of propionitrile, the mixture is heated to a weak reflux (125° C.). The temperature can be increased to 180° C. in the course of 11 hours under a continuous reflux. Thereafter, the evolution of NH3 has ended. Phenol is now distilled off at a bottom temperature of 160° C. under reduced pressure (decreasing to 15 mbar), the residue remaining liquid. Residual phenol is therefore removed under 1 mbar using an oil pump. After cooling, the residue is dissolved in 3 1 of hot water. 80 ml of diethylamine and 10 g of tartaric acid (to remove a slight turbidity caused by the catalyst) are added to the solution. A diethylamine excess and traces of phenol are removed by incipient distillation. After cooling to 10° C., the product is filtered off with suction, washed with 500 ml of cold 50% strength ethanol and dried at 100° C. in vacuo. 3,478 g (85% of theory) of 3-ethyl-4-amino-1,2,4-triazol-5-one of melting point 171° C. are obtained.
Quantity
64 mol
Type
reactant
Reaction Step One
Quantity
32 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
33.6 mol
Type
reactant
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].[NH2:2][NH2:3].[C:4](=[O:19])(OC1C=CC=CC=1)OC1C=CC=CC=1.[C:20](#[N:23])[CH2:21][CH3:22].[NH3:24]>C1(O)C=CC=CC=1.C[Sn](=O)C>[C:20]([NH:23][NH2:24])([NH:2][NH2:3])=[O:1].[CH2:21]([C:20]1[N:2]([NH2:3])[C:4](=[O:19])[NH:24][N:23]=1)[CH3:22] |f:0.1|

Inputs

Step One
Name
Quantity
64 mol
Type
reactant
Smiles
O.NN
Name
Quantity
32 mol
Type
reactant
Smiles
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
33.6 mol
Type
reactant
Smiles
C(CC)#N
Name
Quantity
3 g
Type
catalyst
Smiles
C[Sn](C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the water of hydration and also 1,500 ml of phenol are then distilled off
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to
TEMPERATURE
Type
TEMPERATURE
Details
The temperature can be increased to 180° C. in the course of 11 hours under a continuous reflux
Duration
11 h
DISTILLATION
Type
DISTILLATION
Details
Phenol is now distilled off at a bottom temperature of 160° C. under reduced pressure (decreasing to 15 mbar)
CUSTOM
Type
CUSTOM
Details
Residual phenol is therefore removed under 1 mbar
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 3 1 of hot water
CUSTOM
Type
CUSTOM
Details
80 ml of diethylamine and 10 g of tartaric acid (to remove a slight turbidity
ADDITION
Type
ADDITION
Details
are added to the solution
CUSTOM
Type
CUSTOM
Details
are removed by incipient distillation
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 10° C.
FILTRATION
Type
FILTRATION
Details
the product is filtered off with suction
WASH
Type
WASH
Details
washed with 500 ml of cold 50% strength ethanol
CUSTOM
Type
CUSTOM
Details
dried at 100° C. in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=O)(NN)NN
Name
Type
product
Smiles
C(C)C1=NNC(N1N)=O
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05153326

Procedure details

Analogously to Example 3, a solution of carbodihydrazide in phenol is prepared from 3,200 g (64 mol) of hydrazine hydrate and 6,848 g (32 mol) of diphenyl carbonate and the water of hydration and also 1,500 ml of phenol are then distilled off. After addition of 3 g of dimethyltin oxide and 1,848 g (33.6 mol) of propionitrile, the mixture is heated to a weak reflux (125° C.). The temperature can be increased to 180° C. in the course of 11 hours under a continuous reflux. Thereafter, the evolution of NH3 has ended. Phenol is now distilled off at a bottom temperature of 160° C. under reduced pressure (decreasing to 15 mbar), the residue remaining liquid. Residual phenol is therefore removed under 1 mbar using an oil pump. After cooling, the residue is dissolved in 3 1 of hot water. 80 ml of diethylamine and 10 g of tartaric acid (to remove a slight turbidity caused by the catalyst) are added to the solution. A diethylamine excess and traces of phenol are removed by incipient distillation. After cooling to 10° C., the product is filtered off with suction, washed with 500 ml of cold 50% strength ethanol and dried at 100° C. in vacuo. 3,478 g (85% of theory) of 3-ethyl-4-amino-1,2,4-triazol-5-one of melting point 171° C. are obtained.
Quantity
64 mol
Type
reactant
Reaction Step One
Quantity
32 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
33.6 mol
Type
reactant
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].[NH2:2][NH2:3].[C:4](=[O:19])(OC1C=CC=CC=1)OC1C=CC=CC=1.[C:20](#[N:23])[CH2:21][CH3:22].[NH3:24]>C1(O)C=CC=CC=1.C[Sn](=O)C>[C:20]([NH:23][NH2:24])([NH:2][NH2:3])=[O:1].[CH2:21]([C:20]1[N:2]([NH2:3])[C:4](=[O:19])[NH:24][N:23]=1)[CH3:22] |f:0.1|

Inputs

Step One
Name
Quantity
64 mol
Type
reactant
Smiles
O.NN
Name
Quantity
32 mol
Type
reactant
Smiles
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
33.6 mol
Type
reactant
Smiles
C(CC)#N
Name
Quantity
3 g
Type
catalyst
Smiles
C[Sn](C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the water of hydration and also 1,500 ml of phenol are then distilled off
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to
TEMPERATURE
Type
TEMPERATURE
Details
The temperature can be increased to 180° C. in the course of 11 hours under a continuous reflux
Duration
11 h
DISTILLATION
Type
DISTILLATION
Details
Phenol is now distilled off at a bottom temperature of 160° C. under reduced pressure (decreasing to 15 mbar)
CUSTOM
Type
CUSTOM
Details
Residual phenol is therefore removed under 1 mbar
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 3 1 of hot water
CUSTOM
Type
CUSTOM
Details
80 ml of diethylamine and 10 g of tartaric acid (to remove a slight turbidity
ADDITION
Type
ADDITION
Details
are added to the solution
CUSTOM
Type
CUSTOM
Details
are removed by incipient distillation
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 10° C.
FILTRATION
Type
FILTRATION
Details
the product is filtered off with suction
WASH
Type
WASH
Details
washed with 500 ml of cold 50% strength ethanol
CUSTOM
Type
CUSTOM
Details
dried at 100° C. in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=O)(NN)NN
Name
Type
product
Smiles
C(C)C1=NNC(N1N)=O
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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